
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as CPP or CPPene, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. In
Wissenschaftliche Forschungsanwendungen
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against ischemic brain injury and improve cognitive function in animal models.
Wirkmechanismus
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is a selective inhibitor of PKC, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has some limitations for lab experiments. It can be toxic at high concentrations, and its effects may be cell type-specific. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. Another potential direction is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid chloride. Alternatively, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized by reacting 3-chloro-2-methylpyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-6-1-2-7-12)17-13-8-5-9-16-14(13)18-10-3-4-11-18/h5,8-9,12H,1-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONEKNEWWWLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
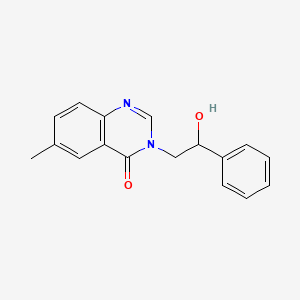
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
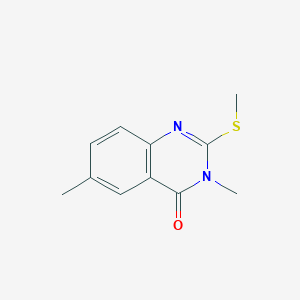
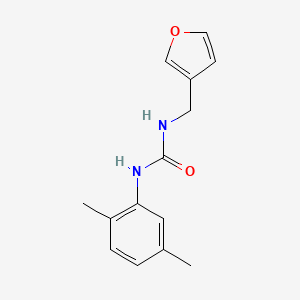

![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
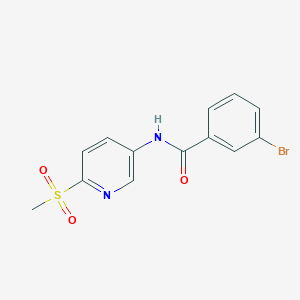
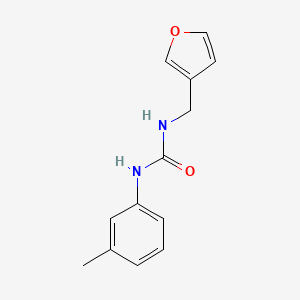
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)